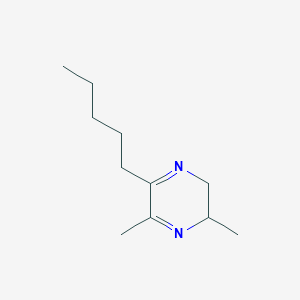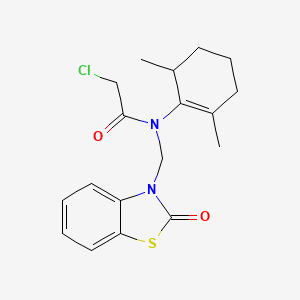![molecular formula C10H18O B13762132 1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]- CAS No. 59637-41-1](/img/structure/B13762132.png)
1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene is an organic compound with the molecular formula C10H18O It is a derivative of butene, featuring a methyl group and a 3-methyl-2-butenyl ether substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene can be achieved through the etherification of 2-methyl-4-hydroxybut-1-ene with 3-methyl-2-buten-1-ol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions to promote the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of 2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as zeolites, can enhance the reaction rate and selectivity, making the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted ethers or alcohols.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes and metabolic functions. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-4-hydroxybut-1-ene: A precursor in the synthesis of 2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene.
3-methyl-2-buten-1-ol: Another precursor used in the synthesis.
2-methyl-4-[(3-methyl-2-butenyl)oxy]butane: A saturated derivative of the compound.
Uniqueness
2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene is unique due to its specific ether linkage and the presence of both methyl and butenyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
59637-41-1 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
3-methyl-1-(3-methylbut-3-enoxy)but-2-ene |
InChI |
InChI=1S/C10H18O/c1-9(2)5-7-11-8-6-10(3)4/h6H,1,5,7-8H2,2-4H3 |
InChI-Schlüssel |
SBKPSGLYGQUMEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOCCC(=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)








![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)
